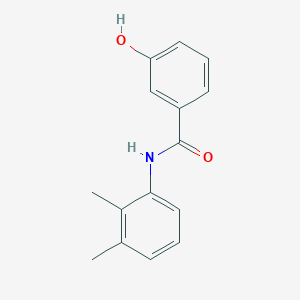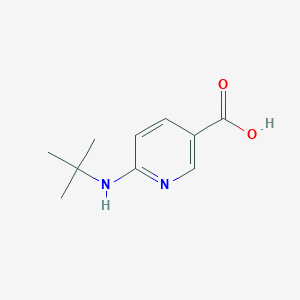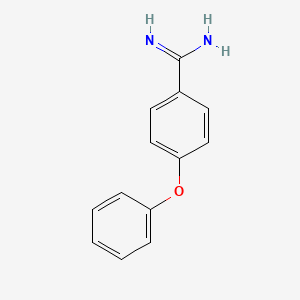
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a compound that has garnered interest due to its potential biological activities It is a derivative of hydroxyphenylacetic acid and contains a morpholine ring, which is a common structural motif in many pharmaceutical agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid typically involves the reaction of hydroxyphenylacetic acid with 2-chloroethyl morpholine hydrochloride in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). The reaction mixture is refluxed for 12 hours and then cooled to obtain the desired product . The crude product is purified by recrystallization using ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: Due to its antimicrobial properties, it is being explored as a potential therapeutic agent for treating infections.
Industry: The compound’s chemical properties make it suitable for use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The morpholine ring in the compound is believed to play a crucial role in its antimicrobial activity by interacting with specific molecular targets within the microbial cells .
類似化合物との比較
Similar Compounds
2-Methoxyphenylacetic acid: This compound is structurally similar but lacks the morpholine ring, which may result in different biological activities.
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This derivative has been studied for its antimicrobial properties and shows similar biological activities.
Uniqueness
2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is unique due to the presence of the morpholine ring, which imparts specific biological activities not observed in its analogs. This structural feature enhances its potential as an antimicrobial agent and makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-[4-(2-morpholin-4-ylethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-14(17)11-12-1-3-13(4-2-12)19-10-7-15-5-8-18-9-6-15/h1-4H,5-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSWTTMRJODFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808084.png)



![2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7808109.png)
![6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid](/img/structure/B7808123.png)

![6-[(Prop-2-YN-1-YL)amino]pyridine-3-carboxylic acid](/img/structure/B7808141.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetonitrile](/img/structure/B7808153.png)

